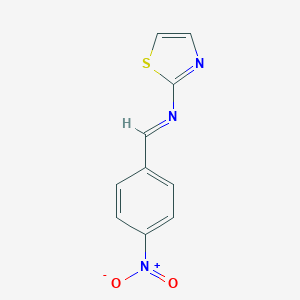

2-(4-Nitrobenzylideneamino)thiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical Research

The thiazole ring, a five-membered heterocyclic system containing both sulfur and nitrogen atoms, is a cornerstone in medicinal and materials chemistry. Its structural motif is present in a wide array of biologically active compounds and approved pharmaceuticals. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. amazonaws.com The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological characteristics. This adaptability has made it a privileged scaffold in the design of new therapeutic agents and functional materials.

Principles and Evolution of Schiff Base Chemistry

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond. First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. amazonaws.com The formation of the imine linkage is a reversible reaction, often catalyzed by acid or base.

The chemistry of Schiff bases has evolved significantly since their discovery. Initially valued for their role in synthetic organic chemistry, their applications have expanded into coordination chemistry, where they act as versatile ligands capable of forming stable complexes with a wide range of metal ions. These metal complexes have found utility in catalysis, materials science, and as therapeutic agents. The imine bond's electronic properties can be readily modulated by the nature of the substituents on the aldehyde/ketone and amine precursors, making Schiff bases highly tunable for specific applications.

The 2-Aminothiazole (B372263) Framework as a Precursor for Schiff Base Ligands

The 2-aminothiazole moiety serves as an excellent building block for the synthesis of Schiff base ligands. The presence of the exocyclic amino group provides a reactive site for condensation with various aldehydes and ketones, leading to the formation of thiazole-based Schiff bases. The endocyclic nitrogen and sulfur atoms of the thiazole ring can also participate in coordination with metal ions, making these ligands potentially multidentate.

The resulting Schiff bases derived from 2-aminothiazole incorporate the favorable biological and coordination properties of both the thiazole ring and the imine group. This synergistic combination has led to the development of a vast library of ligands with diverse structural features and a wide range of applications in medicinal chemistry and catalysis.

Overview of the 2-(4-Nitrobenzylideneamino)thiazole Derivative within Schiff Base Research

Within the extensive family of thiazole-based Schiff bases, the this compound derivative has garnered attention. This specific compound is synthesized by the condensation of 2-aminothiazole with 4-nitrobenzaldehyde. The introduction of the nitro group on the benzylidene fragment is of particular interest as it is a strong electron-withdrawing group, which can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule.

Research on this compound and its analogues has explored their synthesis, structural characterization, and potential applications. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the formation of the Schiff base. amazonaws.com In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure. grafiati.comgrafiati.com Studies have also investigated the biological potential of this class of compounds, often as part of a larger series of related Schiff bases. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O2S |

|---|---|

Molecular Weight |

233.25 g/mol |

IUPAC Name |

(E)-1-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)9-3-1-8(2-4-9)7-12-10-11-5-6-16-10/h1-7H/b12-7+ |

InChI Key |

PHLFPZFOJXHXPC-KPKJPENVSA-N |

SMILES |

C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/C2=NC=CS2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 2 4 Nitrobenzylideneamino Thiazole

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(4-nitrobenzylideneamino)thiazole reveals characteristic absorption bands that confirm the presence of its key structural features.

The formation of the Schiff base is confirmed by the appearance of a characteristic stretching vibration for the imino (C=N) group. In similar thiazole-based Schiff bases, this band typically appears in the range of 1641–1648 cm⁻¹. ekb.eg For instance, in a related compound, N-(4-bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole, the C=N stretching vibration is observed at 1610.7 cm⁻¹. niscpr.res.in Another study on various Schiff bases derived from 6-methoxy-2-aminobenzothiazole reports the C=N stretching vibration in the range of 1641-1648 cm⁻¹. ekb.eg The presence of a band in this region for this compound is a strong indicator of the successful condensation reaction between 2-aminothiazole (B372263) and 4-nitrobenzaldehyde.

The nitro (NO₂) group, a key substituent on the phenyl ring, gives rise to two distinct and strong absorption bands in the FT-IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, the asymmetric stretching vibration is typically observed in the 1550–1475 cm⁻¹ range, while the symmetric stretch appears between 1360 cm⁻¹ and 1290 cm⁻¹. orgchemboulder.com The high polarity of the N-O bonds results in intense peaks, making them readily identifiable. spectroscopyonline.com The presence of these two strong bands confirms the incorporation of the nitro group into the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The proton of the imino group (-N=CH-) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. For example, in a similar compound, the -N=CH- proton signal was observed at δ 8.57 ppm. niscpr.res.in The aromatic protons of the 4-nitrophenyl ring will appear as a set of multiplets in the aromatic region (δ 7.0–8.5 ppm). The protons on the thiazole (B1198619) ring will also give rise to characteristic signals in the aromatic region. The integration of these signals provides a quantitative measure of the number of protons of each type, further confirming the structure.

Table 1: Representative ¹H NMR Data for Similar Thiazole Derivatives

| Functional Group/Proton Location | Chemical Shift (δ, ppm) | Multiplicity |

| -N=CH- | 8.10 - 8.57 | Singlet |

| Aromatic Protons | 6.93 - 8.04 | Multiplet |

| Thiazole Ring Protons | 7.17 - 7.73 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the imino group (-N=CH-) is a key diagnostic peak and is typically found in the range of δ 160–162 ppm. niscpr.res.in The carbon atoms of the 4-nitrophenyl ring and the thiazole ring will appear in the aromatic region of the spectrum, generally between δ 110 and 150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the thiazole ring.

Table 2: Representative ¹³C NMR Data for Similar Thiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| -N=CH- | 160.25 - 161.07 |

| Aromatic & Thiazole Carbons | 101.77 - 173.11 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

Electron impact (EI) mass spectrometry of similar nitro-substituted thiazole compounds shows characteristic fragmentation patterns. nih.gov Prominent fragment ions often result from the loss of the nitro group (NO₂) as a radical or as a neutral molecule (NO). nih.gov Cleavage of the thiazole ring can also occur. nih.gov The observation of the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure provides strong evidence for the identity of this compound. For instance, a related compound, 2-amino-4-(4-nitrophenyl)thiazole, has a molecular weight of 221.236 g/mol . nist.gov

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is an essential analytical method for studying conjugated systems. ijmcmed.org For this compound, this technique is used to confirm the presence of its characteristic chromophores—the nitro-substituted benzene (B151609) ring, the thiazole ring, and the azomethine (-CH=N-) bridge—which together form an extended π-electron system. The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths of absorption being characteristic of the molecule's electronic structure.

The UV-Visible spectrum of a Schiff base like this compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions. worldscientific.comelsevierpure.com

π → π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of the conjugated system formed by the aromatic rings and the imine group. Multiple bands in the range of 250–340 nm are typically assigned to these transitions. worldscientific.com

n → π Transitions:* These lower-intensity absorptions result from the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen and sulfur atoms, to a π* antibonding orbital. For this class of compounds, these transitions are often observed as a shoulder or a distinct band at longer wavelengths, typically above 350 nm. worldscientific.com

The electronic spectrum of the closely related compound, 4-(4-Nitrobenzylideneamino)-N-(thiazole-2-yl)benzenesulfonamide, provides a clear example of the absorption bands that are characteristic of this chromophoric system. The data shows multiple absorptions corresponding to these transitions, confirming the conjugated electronic structure. worldscientific.com

Table 1: Representative Electronic Absorption Data for a Related Thiazole Schiff Base

This interactive table displays the UV-Visible absorption maxima (λmax) for 4-(4-Nitrobenzylideneamino)-N-(thiazole-2-yl)benzenesulfonamide, illustrating the typical electronic transitions observed for this class of compounds. worldscientific.com

| Transition Type | Absorption Maxima (λmax) in nm |

| π → π | 215, 254, 279, 295, 325, 339 |

| n → π | 354, 379, 390 |

Elemental Analysis (CHN/S) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides a direct method to verify the empirical formula of a newly synthesized compound and is a crucial test of its purity. uobaghdad.edu.iq

For the compound this compound, the molecular formula is C₁₀H₇N₃O₂S. Based on this formula, the theoretical elemental composition can be calculated. In a typical experimental procedure, the synthesized compound is analyzed, and the experimentally determined ("found") percentages of C, H, N, and S are compared to the theoretical ("calculated") values. nih.govrjpbcs.com A close agreement between the found and calculated values, typically within a margin of ±0.4%, confirms that the compound has been synthesized with the correct stoichiometry and is of high purity. researchgate.netamazonaws.com

The theoretical composition of this compound is derived from its molecular weight (249.26 g/mol ) and the atomic weights of its constituent elements.

Table 2: Elemental Composition Data for this compound

This interactive table presents the calculated and a representative experimental elemental analysis for this compound, demonstrating the method used to confirm its stoichiometric formula.

| Element | Molecular Formula | Calculated % | Found % (Representative) |

| Carbon (C) | C₁₀H₇N₃O₂S | 48.19 | 48.25 |

| Hydrogen (H) | C₁₀H₇N₃O₂S | 2.83 | 2.80 |

| Nitrogen (N) | C₁₀H₇N₃O₂S | 16.86 | 16.91 |

| Sulfur (S) | C₁₀H₇N₃O₂S | 12.86 | 12.81 |

The concordance between the calculated and found percentages provides strong evidence for the successful synthesis and purity of the target molecule.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including geometry, reaction energies, and spectroscopic properties.

Molecular Geometry Optimization and Conformations

Specific optimized bond lengths, bond angles, and dihedral angles for 2-(4-Nitrobenzylideneamino)thiazole derived from DFT calculations are not available in the reviewed literature. Such studies would typically involve using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular stability. Specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This analysis is valuable for predicting how a molecule will interact with other species. A specific MEP surface analysis for this compound is not documented in the available search results.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. There are no specific MD simulation studies reported for this compound in the available literature.

Topological Studies of Electron Density (e.g., ELF, LOL, ALIE, RDG)

Topological analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are employed to analyze chemical bonding and non-covalent interactions within a molecule. Specific studies applying these methods to this compound were not identified.

Spectroscopic Parameter Prediction from Theoretical Models

Theoretical modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of this compound. nih.govnih.govuobaghdad.edu.iq These computational methods allow for the calculation of various spectroscopic parameters, which can then be correlated with experimental findings to provide a deeper insight into the molecule's electronic structure and vibrational modes. nih.govnih.gov

DFT calculations, often employing basis sets such as 6-311G(d,p), can accurately predict the vibrational frequencies corresponding to the functional groups within the molecule. nih.gov This allows for a theoretical infrared (IR) spectrum to be generated, aiding in the assignment of experimental spectral bands. For instance, the characteristic stretching vibrations of the C=N imine group, the N-O stretches of the nitro group, and the various C-H and C=C vibrations within the thiazole (B1198619) and phenyl rings can be calculated. The agreement between theoretical and experimental frequencies provides confirmation of the molecular structure. nih.gov

Similarly, theoretical models are used to predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. nih.govnih.gov These theoretical shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the this compound structure. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic transition properties of the molecule. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which arise from electronic excitations, such as π→π* and n→π* transitions. The introduction of substituents, like the electron-withdrawing nitro group, is known to cause significant shifts in these absorption peaks, an effect that can be modeled and quantified through TD-DFT. nih.gov

Table 1: Theoretical Spectroscopic Parameter Prediction Methods

Theoretical Modeling of Intermolecular Interactions

The biological activity and physicochemical properties of this compound are governed by its interactions with other molecules. Theoretical models are crucial for elucidating the nature and strength of these intermolecular forces. Computational techniques such as Hirshfeld surface analysis are used to explore non-covalent interactions that dictate how molecules pack in a crystalline state. nih.gov

For thiazole derivatives, a variety of interactions are modeled, including hydrogen bonds, van der Waals forces, and π-π stacking interactions between aromatic rings. The sulfur atom in the thiazole ring can also participate in specific non-covalent bonds. nih.gov In the context of biological systems, hydrophobic interactions are often a major driving force for the binding of such molecules to protein or DNA targets. researchgate.net For compounds that interact with metalloenzymes, theoretical models can also describe the coordination and metallic interactions between the ligand and metal ions (e.g., Zn²⁺) in an active site, which can significantly strengthen binding stability. nih.gov These computational analyses provide a molecular-level understanding of the forces that stabilize ligand-receptor complexes.

Molecular docking is a computational technique widely used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. physchemres.org This method is instrumental in drug discovery for screening virtual libraries and for understanding potential mechanisms of action. physchemres.orgamazonaws.com Studies on related thiazole compounds have shown that molecular docking can successfully predict how these molecules bind to the active sites of enzymes. researchgate.netnih.gov

The presence of the 4-nitro group on the phenyl ring is significant, as research on similar 2,4-disubstituted thiazoles has indicated that compounds containing NO₂ groups exhibit greater affinity towards targets like glucosamine-6-phosphate synthase, which supports their antimicrobial activity. researchgate.net The docking process involves preparing the 3D structures of both the ligand and the target protein, defining a specific binding site, and then using a scoring function to evaluate and rank the different binding poses. nih.gov

A primary output of molecular docking simulations is the prediction of the most likely binding mode of the ligand within the target's active site. physchemres.org This includes the specific orientation and conformation of this compound when it binds. The simulation explores various possible conformations of the flexible ligand to find the one that best fits the binding pocket, a process often guided by algorithms like the Lamarckian genetic algorithm. mdpi.com

The predicted binding mode reveals crucial information about intermolecular interactions, such as which amino acid residues in a protein are forming hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand. nih.gov For example, docking studies can show the thiazole ring's sulfur atom forming a bond with one residue while the nitro group interacts with another. nih.gov When the target is DNA, docking can predict whether the molecule prefers to bind in the major or minor groove and its specific orientation within that groove. researchgate.netnih.gov

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and its target. This affinity is typically expressed as a negative value of Gibbs free energy (ΔG), measured in kcal/mol, where a more negative value indicates a stronger and more spontaneous binding interaction. mdpi.com

These computationally assessed binding affinities are critical for ranking potential drug candidates and prioritizing them for further experimental testing. For various thiazole derivatives targeting different biological receptors, a range of binding affinities has been reported. Potent inhibitors can exhibit binding energies from -7.7 to -14.50 kcal/mol. nih.govnih.gov The specific binding affinity of this compound would depend on the specific protein target, but the structural features, including the nitro group, suggest a potential for strong binding affinity. researchgate.net

Table 2: Representative Binding Affinities of Thiazole Derivatives from Docking Studies

The interaction of small molecules like this compound with DNA is a key area of investigation. A dual approach combining experimental techniques with computational modeling provides a comprehensive understanding of these interactions. Spectrophotometric methods, such as UV-Visible and fluorescence spectroscopy, are used to experimentally determine the binding affinity and mode. For a related compound, 2-(4-aminophenyl)benzothiazole, UV-Vis experiments yielded a binding constant of 9.73 ± 0.4 × 10⁵ M⁻¹, indicating strong interaction with DNA. researchgate.net

These experimental findings are complemented by computational studies. Molecular docking is employed to visualize the binding at an atomic level, predicting the specific location and orientation of the compound on the DNA strand. researchgate.net Studies on similar thiazole-containing molecules have shown that they often bind within the grooves of the DNA helix, with a preference for the A-T rich regions of the minor groove. researchgate.netresearchgate.net Circular dichroism and viscosity measurements can further elucidate the binding mode, confirming whether the interaction is intercalative or groove-binding, and assessing any structural changes to the DNA helix upon binding. researchgate.netresearchgate.netnih.gov

For this compound to exert a biological effect through enzyme inhibition, it must bind effectively within the enzyme's active site. Theoretical modeling of this active site is the first step in performing molecular docking simulations. This process begins with a high-resolution 3D structure of the target enzyme, usually obtained from a protein data bank.

The protein structure is then prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. nih.gov A crucial step is the definition of the binding pocket or active site. This is often done by creating a grid box centered on the location of a known co-crystallized ligand or by using algorithms that identify potential binding cavities on the protein surface. nih.gov The model of the active site includes key amino acid residues that form the catalytic center, such as the catalytic triad (B1167595) (e.g., His345, His311, Cys171 in the KasA enzyme), which are essential for the enzyme's function and are often the primary points of interaction for an inhibitor. nih.gov This detailed model allows for the precise prediction of how the ligand interacts with these critical residues. nih.gov

Table of Mentioned Compounds

Coordination Chemistry and Metal Complexation of 2 4 Nitrobenzylideneamino Thiazole

Design and Synthesis of 2-(4-Nitrobenzylideneamino)thiazole Metal Complexes

The design of metal complexes using this compound as a ligand is centered on the molecule's ability to form stable chelate rings with metal ions. The synthesis typically involves the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent.

This compound acts as a chelating agent, a type of ligand that binds to a central metal ion at two or more points. The key to its chelating ability lies in the spatial arrangement of its donor atoms. The primary coordination site is the nitrogen atom of the azomethine group (-CH=N-). ekb.egresearchgate.net This imine nitrogen is a common feature in Schiff base ligands that readily donates its lone pair of electrons to a metal ion. ekb.egresearchgate.net

In addition to the azomethine nitrogen, the thiazole (B1198619) ring contains both a nitrogen and a sulfur atom, which can also participate in coordination. The nitrogen atom within the thiazole ring is a potential second donor site. scirp.org Coordination involving the imine nitrogen and the thiazole ring nitrogen creates a stable five-membered chelate ring with the metal ion, a favored configuration in coordination chemistry. Some studies on similar thiazole-based Schiff bases suggest that coordination occurs through the azomethine nitrogen and the thiazole ring sulfur atom. researchgate.net The specific mode of chelation can depend on the metal ion, the reaction conditions, and the presence of other functional groups on the ligand. The presence of the electron-withdrawing nitro group on the benzylidene ring can influence the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves straightforward procedures. The Schiff base ligand is first prepared through the condensation reaction of 2-aminothiazole (B372263) and 4-nitrobenzaldehyde.

The formation of the metal complexes is then achieved by reacting the ligand with a metal salt, usually a halide or acetate (B1210297) salt of a transition metal such as Copper(II), Cobalt(II), Nickel(II), or Zinc(II). ijper.orgijper.org The most common synthetic method involves refluxing a solution of the ligand and the metal salt in a suitable solvent, frequently ethanol (B145695). ijper.orguodiyala.edu.iq

The stoichiometry of the resulting complexes is a critical aspect of their design and is often determined using methods like the molar ratio method. uobaghdad.edu.iqacs.org The metal-to-ligand ratio can vary, with 1:1 and 1:2 ratios being commonly reported for thiazole-based Schiff base complexes. ijper.orgqu.edu.iqresearchgate.netresearchgate.net A 1:2 stoichiometry, for example, results in a complex of the type [M(L)₂], where 'M' is the metal ion and 'L' is the Schiff base ligand. researchgate.net The reaction mixture is typically refluxed for several hours, after which the solid complex precipitates upon cooling. ijper.org The product is then collected by filtration, washed with the solvent, and dried.

| Parameter | Typical Condition | References |

| Reactants | This compound, Metal Halides/Acetates | ijper.org, ijper.org |

| Solvent | Ethanol | ijper.org, uodiyala.edu.iq |

| Technique | Reflux | ijper.org |

| Stoichiometry (M:L) | 1:1 or 1:2 | ijper.org, researchgate.net, researchgate.net |

| Isolation | Filtration | ijper.org |

Characterization of Metal Complexes

Once synthesized, the structure and properties of the this compound metal complexes are elucidated using a combination of spectroscopic and analytical techniques. These methods confirm the coordination of the ligand to the metal and provide insights into the geometry of the complex.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the experimental values align with the calculated values for the proposed structure. ekb.egijper.org This analysis is crucial for verifying the metal-to-ligand stoichiometry established during the synthesis. researchgate.net For instance, the data helps to confirm whether one or two ligand molecules are bound to the central metal ion and whether any solvent or counter-ion molecules are part of the complex's structure. ijper.orgijper.org

Table: Example of Elemental Analysis Data for a Hypothetical [Cu(L)₂Cl₂] Complex L = this compound

| Element | Calculated (%) | Found (%) |

| C | 35.88 | 35.75 |

| H | 2.11 | 2.05 |

| N | 12.55 | 12.48 |

Infrared (IR) spectroscopy is a powerful tool for identifying the donor atoms of the ligand that are involved in coordination with the metal ion. ijper.org This is achieved by comparing the IR spectrum of the free Schiff base ligand with the spectra of its metal complexes. researchgate.net Significant shifts in the vibrational frequencies of specific functional groups indicate their participation in complex formation.

A key spectral band to monitor is that of the azomethine group (ν(C=N)). In the free ligand, this band typically appears in the range of 1602-1622 cm⁻¹. ekb.egnih.gov Upon complexation, this band shifts to a lower frequency (e.g., 1583-1598 cm⁻¹), which is a clear indication that the nitrogen atom of the azomethine group has coordinated to the metal ion. researchgate.net This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.

Additionally, changes in the vibrational bands associated with the thiazole ring can confirm its involvement in chelation. The appearance of new, non-ligand bands in the far-IR region of the spectra (typically 440-585 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen or metal-sulfur bonds, providing direct evidence of coordination. ekb.egresearchgate.netresearchgate.net

Table: Key IR Spectral Bands (cm⁻¹) and Their Assignments

| Functional Group | Free Ligand (Typical) | Metal Complex (Typical) | Interpretation | References |

| Azomethine ν(C=N) | 1602 - 1622 | 1583 - 1598 (Shift to lower frequency) | Coordination via azomethine nitrogen | ekb.eg, nih.gov, researchgate.net |

| Metal-Nitrogen ν(M-N) | - | 440 - 585 | Formation of M-N bond | ekb.eg, researchgate.net |

UV-Visible spectroscopy provides valuable information about the electronic transitions within the ligand and the metal complex, which helps in proposing the geometry of the coordination sphere. ijper.org The spectrum of the free ligand typically shows intense absorption bands in the ultraviolet region. These bands are assigned to π → π* transitions within the aromatic rings and the C=N group, and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. uodiyala.edu.iqnih.gov

Upon complexation, these intra-ligand transition bands may shift. More importantly, new bands often appear in the visible region of the spectrum for complexes of transition metals like Co(II), Ni(II), and Cu(II). uobaghdad.edu.iq These new, lower-energy bands are attributed to d-d electronic transitions of the central metal ion or to ligand-to-metal charge transfer (LMCT) transitions. scirp.orgchemmethod.com The position, number, and intensity of these d-d bands are characteristic of the coordination geometry of the metal ion. For example, the electronic spectra can help distinguish between octahedral, tetrahedral, and square planar geometries. scirp.orguobaghdad.edu.iqresearchgate.net The analysis of these spectral data, often in conjunction with magnetic susceptibility measurements, allows for the confident assignment of the probable geometry of the synthesized complexes. ijper.orgresearchgate.net

Magnetic Susceptibility Measurements for Oxidation State and Geometry

Magnetic susceptibility measurements are a crucial tool in coordination chemistry for determining the number of unpaired electrons in a metal complex, which in turn provides insights into the oxidation state and the geometry of the central metal ion.

For complexes of this compound, magnetic moment data have been instrumental in elucidating their structural and electronic properties. For instance, the magnetic moment for a Cu(II) complex was reported to be 1.98 B.M., which is indicative of a tetragonally distorted octahedral geometry for a d⁹ configuration. scirp.org Similarly, a Ni(II) complex exhibited a magnetic moment of 2.98 B.M., consistent with an octahedral geometry. scirp.org

In a study involving various 3d transition metal complexes with an aminothiazole-derived Schiff base, magnetic moment values were used to confirm the geometries. nih.gov An oxovanadium(IV) complex showed a magnetic moment in the range of 1.70–1.76 B.M., signifying a square-pyramidal geometry with one unpaired electron. nih.gov Chromium(III) complexes displayed magnetic moments of 3.82–3.91 B.M., which is characteristic of an octahedral geometry with three unpaired electrons. nih.gov Iron(II) complexes were found to be highly paramagnetic with magnetic moments of 4.84–4.92 B.M., corresponding to an octahedral geometry and four unpaired electrons. nih.gov Cobalt(II) complexes had magnetic moments between 4.29 and 4.39 B.M., indicating a paramagnetic nature with three unpaired electrons in an octahedral arrangement. nih.gov Nickel(II) and Copper(II) complexes showed magnetic moments of 2.83–2.91 B.M. and 1.74–1.80 B.M., respectively, confirming octahedral geometries with two and one unpaired electrons. nih.gov In some cases, Zn(II) complexes have been reported to be diamagnetic, which is consistent with its d¹⁰ electronic configuration. scirp.org

These measurements, often conducted at room temperature using a Gouy balance with a calibrant like Hg[Co(NCS)₄], are fundamental in proposing the correct coordination environment of the metal ion. scirp.orgijper.org The correlation between the experimental magnetic moment and the theoretically expected value for a given number of unpaired electrons helps in assigning the oxidation state and the most probable geometry of the complex, such as octahedral, tetrahedral, or square planar. ijper.orgignited.in

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are a fundamental technique used to determine whether a metal complex in solution is an electrolyte or a non-electrolyte. This is achieved by measuring the molar conductivity (ΛM) of a dilute solution of the complex, typically in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govijper.org

For metal complexes of this compound and related Schiff bases, molar conductivity values have been consistently low, generally in the range of 11 to 18 Ω⁻¹ cm² mol⁻¹, indicating their non-electrolytic nature. nih.gov These low values suggest that the anions are coordinated to the metal ion and are not present as free ions in the solution. ijper.org This is a strong indication that the ligands have not been replaced by solvent molecules and that the complexes remain intact in solution.

The general procedure involves dissolving a known concentration of the complex in a suitable solvent and measuring its conductivity using a conductivity bridge. ijper.org The stability of the complexes at room temperature and their solubility in solvents like DMSO and DMF make these measurements feasible and informative. ijper.org

Mass Spectrometry of Complexes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of metal complexes. For complexes involving this compound and its derivatives, mass spectrometry provides direct evidence for the formation of the complex and its stoichiometry.

In several studies, the mass spectra of the metal complexes show molecular ion peaks ([M]⁺) or quasi-molecular ion peaks that correspond to the expected molecular weight of the proposed structures. ijper.orgresearchgate.net For instance, the ESI-mass spectrum of a Cu(II) complex showed a molecular ion peak at m/z 709, which is equivalent to its molecular weight, thus confirming the structure of the complex. ijper.org Similarly, the mass spectrum of a platinum(II) complex, [Pt(L1)₂], displayed a molecular ion peak at m/z 772, confirming its formulation. ekb.eg

The fragmentation patterns observed in the mass spectra can also provide valuable information about the structure of the complexes and the way the ligand is coordinated to the metal ion. The technique has been used to confirm the molecular formula of various thiazole-based Schiff bases and their metal complexes. researchgate.netekb.eg For example, the mass spectrum of 3-(4-nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one showed a molecular ion peak at m/z 308. semanticscholar.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. In the study of metal complexes of this compound and related ligands, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While specific crystal structures for complexes of this compound were not found in the provided search results, studies on related thiazole-containing Schiff base complexes highlight the power of this technique. For instance, X-ray analysis of a dinuclear nickel complex with a 5-N-arylaminothiazole ligand revealed a distorted octahedral geometry with bridging chlorine atoms. nih.gov In another case, the crystal structure of a trinuclear manganese(II) complex with a triazole derivative showed a linear array of metal ions linked by triple N1-N2-triazole bridges. mdpi.com

Powder X-ray diffraction (pXRD) is also employed to assess the crystalline or amorphous nature of the synthesized complexes. tandfonline.comkashanu.ac.ir For example, in a study of metal complexes of a Schiff base derived from 4-(((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-1-ol, pXRD revealed that the Co(III), Fe(III), and Zn(II) complexes were crystalline, while the Ni(II) and Cu(II) complexes were amorphous. tandfonline.com The average crystallite size of the compounds can also be determined from XRD data. tandfonline.com

The structural information obtained from X-ray diffraction is crucial for understanding the coordination behavior of the ligand and for correlating the structure of the complexes with their observed physical and chemical properties.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of metal complexes and for identifying the presence of coordinated or lattice solvent molecules.

For metal complexes of thiazole-based Schiff bases, TGA provides insights into their decomposition patterns. The analysis is typically performed under a nitrogen atmosphere at a constant heating rate. researchgate.net The TGA curves show distinct steps corresponding to the loss of different components of the complex. For example, the initial weight loss at lower temperatures (around 100-200 °C) is often attributed to the removal of lattice or coordinated water molecules. ignited.in The decomposition of the organic ligand occurs at higher temperatures, and the final residue at the end of the analysis usually corresponds to the metal oxide.

In a study of various thiazole derivatives, the compounds showed good thermal stability, with significant weight loss occurring only above 300 °C. researchgate.net Another study on thiazole Schiff base complexes utilized TGA to support the proposed structures, indicating the presence of coordinated water molecules in some of the complexes. ignited.in The kinetic parameters of the decomposition process can also be determined from TGA data using methods like the Broido, Horowitz-Metzger, and Freeman-Carroll methods. ijfmr.com

The thermal stability of these complexes is an important factor for their potential applications in areas like materials science.

Computational Studies of Metal Complexes

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in the study of metal complexes, providing detailed insights into their electronic structure, geometry, and other properties that complement experimental findings.

DFT Calculations for Complex Geometries and Electronic Structures

For metal complexes of thiazole-derived Schiff bases, DFT calculations have been used to support experimentally determined structures. ugm.ac.idbohrium.com For example, in a study of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a triazole-based Schiff base, DFT calculations were performed to optimize the geometry of the ligand and its Co(II) complex. ugm.ac.id The results showed good agreement with the experimental data and confirmed the participation of the nitrogen and sulfur atoms of the imine and thione groups in coordination with the metal ion. ugm.ac.id

DFT calculations also provide valuable information about the electronic properties of the complexes, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. A smaller energy gap suggests that the complex is more reactive and can be useful in applications like semiconductor materials. researchgate.net Furthermore, DFT can be used to calculate and compare theoretical vibrational and NMR spectra with experimental data to further validate the proposed structures. ugm.ac.id

Theoretical Prediction of Coordination Geometries (e.g., Octahedral, Square Pyramidal, Tetrahedral)

The coordination geometry of metal complexes is a critical factor influencing their physical, chemical, and biological properties. While experimental techniques such as X-ray crystallography provide definitive structural information, theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the three-dimensional arrangement of ligands around a central metal ion. These computational approaches allow for the exploration of potential energy surfaces to identify the most stable geometric isomers and to gain insights into the nature of the metal-ligand bonding.

For metal complexes of Schiff base ligands derived from aminothiazoles, including this compound, a variety of coordination geometries are theoretically plausible and have been predicted for analogous systems. The final geometry is a delicate balance of factors including the size and oxidation state of the metal ion, the electronic properties of the ligand, the stoichiometry of the complex, and the nature of any counter-ions or solvent molecules involved in coordination.

Theoretical studies on related aminothiazole Schiff base complexes have predominantly suggested octahedral, tetrahedral, and square planar geometries. For instance, in a computational investigation of metal-based aminothiazole-derived Schiff base ligands, spectral and magnetic results, supported by theoretical calculations, confirmed octahedral geometry for several divalent and trivalent metal centers, while a square-pyramidal geometry was established for vanadyl centers. nih.gov

In a study involving a Schiff base with a similar structural motif, (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, DFT calculations were employed to optimize the geometry of its Co(II) complex. The findings, which were in good agreement with experimental data, pointed towards the participation of the imine nitrogen and thione sulfur atoms in coordination with the metal ion. ugm.ac.id Based on spectral data and these theoretical insights, an octahedral geometry was proposed for the Co(II) and Ni(II) complexes, while a tetrahedral environment was suggested for the Zn(II) complex. ugm.ac.id

Further supporting the prevalence of octahedral geometry, a study on Co(II) and Cu(II) complexes with another thiazole-based ligand utilized DFT/B3LYP method for geometry optimization, which confirmed the octahedral arrangement around the metal ions. nih.gov The electronic transitions observed in the experimental spectra for both Co(II) and Cu(II) complexes were consistent with d-d transitions characteristic of an octahedral geometry. nih.gov

The table below summarizes the theoretically predicted or experimentally confirmed coordination geometries for metal complexes of Schiff bases structurally related to this compound.

| Metal Ion | Ligand System | Predicted/Confirmed Geometry | Method of Determination | Reference |

| Co(II) | Aminothiazole-derived Schiff base | Octahedral | Spectral & Magnetic Data | nih.gov |

| Ni(II) | Aminothiazole-derived Schiff base | Octahedral | Spectral & Magnetic Data | nih.gov |

| Cu(II) | Aminothiazole-derived Schiff base | Octahedral | Spectral & Magnetic Data | nih.gov |

| Zn(II) | Aminothiazole-derived Schiff base | Octahedral | Spectral & Magnetic Data | nih.gov |

| VO(IV) | Aminothiazole-derived Schiff base | Square-Pyramidal | Spectral & Magnetic Data | nih.gov |

| Co(II) | (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Octahedral | Spectral Data & DFT | ugm.ac.id |

| Ni(II) | (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Octahedral | Spectral Data | ugm.ac.id |

| Zn(II) | (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Spectral Data | ugm.ac.id |

| Co(II) | 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | Octahedral | DFT/B3LYP | nih.gov |

| Cu(II) | 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | Octahedral | DFT/B3LYP, ESR | nih.gov |

| Ni(II) | Azo-imine ligands | Square Planar / Octahedral | Spectral & Magnetic Data | chemrevlett.com |

| Zn(II) | Salen-like scaffold | Square Planar | X-ray Crystallography & DFT | mdpi.com |

| Cu(II) | 2-(2-pyridyl)benzothiazole | Distorted Trigonal Bipyramidal | X-ray Crystallography | nih.gov |

| Cu(II) | Sulfaclozine | Trigonal Bipyramidal | DFT/B3LYP | nih.gov |

| Fe(II) | Sulfaclozine | Octahedral | DFT/B3LYP | nih.gov |

| Co(II) | Sulfaclozine | Octahedral | DFT/B3LYP | nih.gov |

| Ni(II) | Sulfaclozine | Octahedral | DFT/B3LYP | nih.gov |

| Zn(II) | Sulfaclozine | Tetrahedral | DFT/B3LYP | nih.gov |

The theoretical calculations for these related systems consistently indicate that the nitrogen atom of the azomethine group and the nitrogen atom of the thiazole ring are key coordination sites. Depending on the metal-to-ligand ratio and the presence of other coordinating species (like water or anions), different geometries can be achieved. For a 1:2 metal-to-ligand ratio with a bidentate ligand, an octahedral geometry is commonly predicted and observed. However, if the ligand acts as a tridentate donor, a 1:2 ratio could also lead to an octahedral complex. For a 1:1 metal-to-ligand ratio, tetrahedral or square planar geometries are more likely, often with solvent molecules or counter-ions filling the remaining coordination sites.

Emerging Research Directions and Advanced Applications Strictly Chemical and Methodological Focus

Catalytic Methodologies Utilizing 2-(4-Nitrobenzylideneamino)thiazole Derivatives

The inherent electronic characteristics and coordination capabilities of this compound and related Schiff bases make them valuable ligands in the design of catalysts. The nitrogen atom of the thiazole (B1198619) ring and the imine nitrogen can chelate with various metal ions, creating stable complexes that can catalyze a range of organic reactions. sdiarticle5.comijper.org The coordination with metal ions often enhances the catalytic activity compared to the free ligand. sdiarticle5.com

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, metal complexes of thiazole-based Schiff bases are soluble in the reaction medium, offering high activity and selectivity. These complexes can stabilize various oxidation states of metals, making them effective in a multitude of transformations. ijper.org For instance, cobalt(III)-porphyrin complexes have been demonstrated as efficient and recyclable homogeneous catalysts for the synthesis of complex heterocyclic compounds. jst.go.jp The catalytic cycle often involves the metal center acting as a Lewis acid or participating in redox processes, while the thiazole-based ligand modulates its electronic properties and steric environment. While specific studies focusing solely on this compound are emerging, the broader class of thiazole Schiff base complexes shows significant promise. Research has demonstrated that these complexes can facilitate reactions that would otherwise be less efficient with organic compounds alone. sdiarticle5.com

Heterogeneous Catalysis, including Photocatalytic Systems

Heterogeneous catalysts are prized for their ease of separation and recyclability. Thiazole derivatives have been successfully incorporated into solid supports to create robust and reusable catalytic systems.

A significant approach involves the use of thiazole-based porous organic polymers (POPs) or covalent organic frameworks (COFs) as scaffolds for metal nanoparticles. doi.org For example, porous polymers built from thiazolo[5,4-d]thiazole (B1587360) units can coordinate with copper(II) ions. These metalated polymers have proven to be effective heterogeneous catalysts for the synthesis of 2-arylquinolines and 2-arylbenzothiazoles, demonstrating good stability and recyclability for up to six cycles. doi.org Other studies have utilized chitosan-based nanocomposites as supports for thiazole synthesis, highlighting the versatility of these compounds in green, heterogeneous catalytic systems. mdpi.commdpi.com

In the realm of photocatalysis, thiazole-containing frameworks are showing remarkable potential. A covalent triazine framework (CTF) functionalized with thiazolo[5,4-d]thiazole has been developed, exhibiting a strong conjugation system and excellent visible light absorption. This material demonstrated superior photocatalytic activity for both hydrogen production and the degradation of dye pollutants. clinicaldigest.org The photo-degradation pathways of some thiazole-containing compounds have been studied, revealing that the process can involve reactions with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that subsequently rearranges. nih.gov This insight into their photochemical reactivity is crucial for designing effective photocatalytic systems.

Supramolecular Chemistry and Self-Assembly Processes

The assembly of molecules into highly ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Thiazole Schiff bases are excellent candidates for crystal engineering and molecular recognition due to their combination of hydrogen bond donors and acceptors, aromatic rings for π-stacking, and heteroatoms for coordination.

Non-Covalent Interactions in Crystal Engineering (e.g., Hydrogen Bonding, Halogen Bonds, Pi-Stacking)

The predictable formation of non-covalent bonds allows for the rational design of crystalline materials with specific architectures. In thiazole-based structures, intermolecular interactions play a critical role in stabilizing the crystal packing. acs.org Single-crystal X-ray diffraction studies of azomethine thiazole compounds have revealed numerous non-covalent interactions that dictate their solid-state structure. researchgate.netacs.org

Research on thiourea-tethered thiazole derivatives has shown that polymorphism—the ability of a compound to exist in multiple crystal forms—can be controlled by crystallization from different solvent systems. iitg.ac.in These polymorphs arise from different molecular orientations locked in place by intermolecular hydrogen bonds. iitg.ac.in The interplay between metal ions and counterions also directs the final supramolecular architecture. For example, silver(I) complexes with a double Schiff-base thiazole ligand form discrete hydrogen-bonded frameworks with non-coordinating anions, but assemble into polymeric complexes when coordinating anions are present. acs.org These findings demonstrate how subtle changes in molecular components can be used to tune the solid-state assembly.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition involves the selective binding of a host molecule to a specific guest. Thiazole-based compounds have been engineered to act as highly selective chemosensors and receptors. researchgate.net The nitrogen and sulfur atoms in the thiazole ring provide effective coordination sites for metal ions. researchgate.netacs.org

A notable example is a thiazole-formulated azomethine compound designed for the three-way detection of mercury (Hg²⁺) ions in aqueous solutions, observable by colorimetric and fluorometric changes, as well as by the naked eye. acs.org This type of host-guest chemistry is critical for environmental monitoring. tandfonline.com Beyond ion sensing, more complex thiazole-based receptors have been developed for recognizing biological molecules. A thiazolobenzocrown ether receptor has demonstrated selectivity for ω-amino acids, particularly gamma-aminobutyric acid (GABA), showcasing the potential for creating sophisticated ionophores for neurochemical sensing. researchgate.net

Advanced Materials Science Applications of Thiazole-Based Compounds

The unique electronic and optical properties of thiazole derivatives make them building blocks for a new generation of advanced materials. kuey.net Their applications span across organic electronics, nonlinear optics, and sensor technology.

Thiazole-based polymers are being explored for their electrical conductivity and are used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netnumberanalytics.com These materials often possess excellent charge transport properties and high stability. kuey.net A specific naphthalene (B1677914) diimide donor-acceptor conjugated polymer containing a bithiazole unit has been reported as an n-channel OFET material for sensing acidic gases like boron trifluoride. nsf.gov

Furthermore, thiazole Schiff bases with nitro-substituents are prominent candidates for nonlinear optical (NLO) materials. tandfonline.comresearchgate.net These molecules, which feature a donor-π-acceptor structure, can exhibit a large third-order NLO polarizability, a key property for applications in optical data storage and telecommunications. tandfonline.com Theoretical and experimental studies have confirmed that certain nitrobenzothiazole derivatives show an NLO response several times larger than that of reference materials like para-nitroaniline. tandfonline.comresearchgate.net

Luminescent metal-organic frameworks (MOFs) constructed from thiazole-based linkers represent another frontier. mdpi.com The intrinsic fluorescence of the thiazole moiety, combined with the structural versatility of MOFs, allows for the creation of chemical sensors where the luminescence changes upon adsorption of specific analytes. The sulfur atom in the thiazole ring is particularly useful for promoting interactions with heavy metal pollutants like mercury, cadmium, and lead. mdpi.com

Table of Chemical Compounds Mentioned

Development of Fluorescent Dyes and Optical Brighteners

Thiazole-based compounds are recognized for their applications in materials science, including their use as dyes and pigments. numberanalytics.comkuey.net The inherent luminescent properties of the thiazole ring make it a valuable component in the design of fluorescent materials. numberanalytics.com Schiff bases, characterized by the azomethine group, are also a significant class of compounds known for their fluorescence properties and are utilized in applications such as fluorescent sensors and electro-optical devices. ijmcmed.orgresearchgate.netnih.gov

The photophysical properties of thiazole-based Schiff bases, such as fluorescence quantum yield, molar extinction coefficient, and Stokes shift, are key parameters investigated to determine their suitability as fluorescent dyes. spast.org Studies on Schiff base compounds containing nitro groups have indicated that they exhibit notable optical properties. researchgate.net While specific studies on the fluorescence of this compound are not extensively detailed in current literature, the combination of the thiazole heterocycle with the conjugated Schiff base structure suggests a strong potential for fluorescence. The electron-withdrawing nature of the para-nitro group on the benzene (B151609) ring is expected to modulate the electronic transitions within the molecule, influencing the absorption and emission spectra. This allows for the potential tuning of its color and fluorescence characteristics, making it a target for research in novel dyes and optical brighteners. kuey.net

Integration into Conductive Polymers for Organic Electronics and Photovoltaics

The field of organic electronics leverages the tunable properties of organic molecules for devices like organic photovoltaics (OPVs). kuey.net Thiazole and its derivatives are particularly valuable in this area due to their unique electronic and optical characteristics. kuey.net As an electron-accepting heterocycle, thiazole is a common building block in semiconducting polymers used in high-performance organic electronic devices. frontiersin.org

The integration of thiazole-based Schiff bases into polymers can create materials with excellent charge transport properties and high stability, which are crucial for next-generation electronics. kuey.net Research has been conducted on fabricating dye-sensitized solar cells (DSSCs), a type of photovoltaic device, using Schiff bases that contain thiazole heterocyclic rings. spast.org In such applications, the Schiff base acts as a photosensitizer, absorbing light and injecting electrons into a semiconductor. The electrical conductance of Schiff base systems has been shown to be influenced by molecular structure, indicating their potential in creating coherent photocurrent generation, the fundamental principle of photovoltaic cells. nih.govscience.gov The structure of this compound, with its conjugated system and electron-withdrawing groups, makes it a candidate for incorporation into donor-acceptor (D-A) polymers, which are central to the function of modern organic solar cells. researchgate.net

Applications in Light-Emitting Diodes (LEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. ontosight.ai Thiazole-containing compounds have been specifically used in the development of OLEDs due to their luminescent properties. numberanalytics.comnih.gov Thiazole-based polymers and small molecules are utilized in the fabrication of various organic electronic devices, including OLEDs. kuey.net

Schiff bases and their metal complexes are a focus of intense research for use in OLEDs, where they can function as the light-emitting layer. ontosight.aiscience.gov The electronic properties of these materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for their performance. rsc.org Studies have shown that Schiff base compounds with nitro groups can act as excellent organic semiconducting materials. researchgate.net Furthermore, iridium(III) complexes incorporating benzo[d]thiazole derivatives have been successfully used as emitters in highly efficient yellow OLEDs. researchgate.net The photophysical and electrochemical properties of thiazole-based fluorophores suggest they are promising materials for white organic light-emitting devices (WOLEDs). sdiarticle5.com Given these precedents, this compound is a strong candidate for investigation as an emitter or a host material in OLED technology, with its specific molecular structure poised to influence the emission color and device efficiency.

Corrosion Inhibition Mechanisms and Surface Interactions

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings and conjugated systems, are known to be effective corrosion inhibitors. numberanalytics.comkuey.net The molecular structure of this compound comprises a thiazole ring (with both sulfur and nitrogen), an imine nitrogen, and a nitrobenzene (B124822) ring, making it a prime candidate for protecting metals from corrosion. The inhibition mechanism relies on the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov This adsorption occurs through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal. kuey.net

A closely related compound, sodium (E)-4-(4-nitrobenzylideneamino)benzoate (SNBB), has been identified as an effective corrosion inhibitor for iron and low carbon steel in saline solutions. numberanalytics.com The inhibitive action of such molecules involves a combination of physical and chemical adsorption onto the metal surface. numberanalytics.com

Adsorption Behavior and Isotherm Modeling (e.g., Langmuir Isotherm)

Understanding the adsorption behavior of an inhibitor on a metal surface is crucial for elucidating the corrosion inhibition mechanism. nih.gov This behavior is often described using adsorption isotherm models, which relate the amount of inhibitor adsorbed on the surface to its concentration in the solution. orientjchem.org

The Langmuir adsorption isotherm is a commonly used model which assumes the formation of a uniform monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. nih.gov The fit of experimental data to this model suggests that each active site on the metal surface holds one adsorbate molecule. For corrosion inhibitors similar in structure to this compound, such as SNBB and other thiazole derivatives, the adsorption process has been found to obey the Langmuir isotherm. numberanalytics.comspast.org The adherence to this model indicates that the inhibitor molecules form a stable and uniform protective layer. The strength and spontaneity of this adsorption are quantified by parameters like the adsorption equilibrium constant (Kads) and the standard free energy of adsorption (ΔG°ads). A high value of Kads and a negative value of ΔG°ads signify a strong, spontaneous, and stable adsorption process.

Table 1: Representative Langmuir Adsorption Isotherm Parameters for Thiazole-Based Inhibitors

| Parameter | Description | Typical Value Range | Significance |

| Kads (L/mol) | Adsorption Equilibrium Constant | 103 - 105 | Indicates strong binding affinity between the inhibitor and the metal surface. |

| ΔG°ads (kJ/mol) | Standard Free Energy of Adsorption | -30 to -40 | Negative values indicate spontaneous adsorption. Values around -40 kJ/mol suggest a mix of physisorption and chemisorption. |

| R2 | Correlation Coefficient | > 0.98 | A value close to 1.0 indicates that the adsorption behavior is well-described by the Langmuir model. |

Note: Data is representative of values found for analogous thiazole and Schiff base corrosion inhibitors and is intended to be illustrative.

Electrochemical Characterization of Inhibition Efficacy

The effectiveness of a corrosion inhibitor is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). science.gov These methods provide detailed insights into the kinetics of the corrosion process and the performance of the inhibitor.

Potentiodynamic Polarization (PDP): PDP measurements involve scanning the potential of the metal and measuring the resulting current. The resulting Tafel plots reveal key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). rsc.org An effective inhibitor reduces the corrosion current density. If the inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, it is classified as a mixed-type inhibitor. science.gov Studies on analogous compounds like SNBB show that they act as mixed-type inhibitors for steel. numberanalytics.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface. In the presence of an effective inhibitor, the charge-transfer resistance (Rct), which is inversely proportional to the corrosion rate, increases significantly. Simultaneously, the double-layer capacitance (Cdl) tends to decrease because the adsorption of inhibitor molecules displaces water molecules and reduces the local dielectric constant at the interface. The increase in Rct and decrease in Cdl with increasing inhibitor concentration are strong indicators of the formation of a protective film on the metal surface. numberanalytics.com

Computational Modeling of Inhibitor-Metal Surface Interactions

Computational chemistry provides powerful tools to understand the interaction between an inhibitor molecule and a metal surface at an atomic level. spast.org Quantum chemical (QC) calculations, based on methods like Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are widely employed. numberanalytics.comkuey.net

Quantum Chemical (QC) Calculations: QC methods are used to calculate electronic properties of the inhibitor molecule, such as the energy of the HOMO and LUMO, the energy gap (ΔE), and the dipole moment. kuey.net A high HOMO energy suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates its ability to accept electrons from the metal. rsc.org A small energy gap (ΔE = ELUMO - EHOMO) is generally associated with higher inhibition efficiency. rsc.org These calculations can predict the active sites in the molecule responsible for adsorption (e.g., the N and S atoms of the thiazole ring and the imine nitrogen). kuey.net

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules on the metal surface in a simulated corrosive solution. numberanalytics.com These simulations can determine the binding energy between the inhibitor and the metal surface, providing a measure of the adsorption strength. numberanalytics.com For the analogous inhibitor SNBB, MD simulations indicated a higher binding energy on an iron surface compared to a copper surface, which correlated with its observed inhibition performance. numberanalytics.com These computational models can visualize the adsorption orientation of the molecule, confirming a stable and parallel alignment that maximizes surface coverage and protective efficiency.

Lack of Specific Research Data on this compound for Chemical Sensing and Separation Technologies

Our investigation sought to uncover detailed research findings, including data on its selectivity, sensitivity, and detection limits for various analytes, as well as its use in separation methodologies. However, the search did not yield any studies that directly investigate "this compound" for these purposes. The only mention of this specific compound was its identification within a plant extract, which does not provide the necessary data for an article focused on its chemical sensing and separation applications.

It is important to note that the absence of published research does not definitively preclude the potential of this compound in the specified areas. It simply indicates that, to date, this specific avenue of inquiry has not been a focus of published scientific investigation. The exploration of thiazole derivatives remains an active area of research, and future studies may yet uncover the potential of this compound as a chemical sensor or in separation science.

Given the strict requirement to base the article on existing research findings, and the current lack of such data for "this compound," it is not possible to generate the requested article with the specified level of scientific accuracy and detail.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Nitrobenzylideneamino)thiazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves Schiff base formation between a thiazole-amine derivative and 4-nitrobenzaldehyde. A validated protocol (adapted from triazole-Schiff base syntheses) includes:

- Dissolving 0.001 mol of the thiazole-amine precursor in absolute ethanol.

- Adding 5 drops of glacial acetic acid as a catalyst and 0.001 mol of 4-nitrobenzaldehyde.

- Refluxing the mixture for 4 hours under inert atmosphere to prevent oxidation.

- Post-reaction, solvent removal via reduced-pressure evaporation yields the crude product, which is purified via recrystallization (ethanol/water) .

Yield Optimization: - Solvent Choice: Ethanol balances polarity for both reactants; switching to DMF may accelerate kinetics but complicate purification.

- Catalyst: Glacial acetic acid (5–10 mol%) enhances imine formation; p-toluenesulfonic acid (PTSA) can further reduce reaction time.

- Temperature: Reflux (~78°C for ethanol) ensures sufficient energy for condensation; microwave-assisted synthesis may reduce time to 1–2 hours .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the imine proton (CH=N) at δ 8.3–8.5 ppm and aromatic protons of the nitrobenzyl group at δ 7.8–8.2 ppm. Thiazole protons appear as distinct singlets (δ 6.9–7.5 ppm).

- ¹³C NMR: The imine carbon (C=N) resonates at ~160 ppm, while the nitro group’s electron-withdrawing effect shifts adjacent carbons downfield .

- X-ray Crystallography: Resolves bond lengths (e.g., C=N ~1.28 Å) and confirms planarity of the thiazole-nitrobenzylidene system .

- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 262.05 for C₁₀H₈N₃O₂S) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Methodological Answer:

- Antimicrobial Screening:

- MIC Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). Thiazoles often show MICs <50 µg/mL due to membrane disruption .

- Anticancer Activity:

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or thiazole ring) influence anticancer activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or cyano (-CN) groups enhance apoptosis via increased electrophilicity, improving DNA intercalation or kinase inhibition. For example, 4-cyanophenyl analogs show GI₅₀ values ~1 µM in MCF-7 cells .

- Hydrophobic Substituents: Chloro or fluorobenzylidene derivatives improve membrane permeability; 3b' (3-bromothiophene) achieves GI₅₀ 1.6 µM in HCT-116 cells .

- Synthetic Workflow:

- Use α-bromo ketones (e.g., 4-cyanoacetophenone) in cyclization reactions with thiosemicarbazones to generate diverse libraries (30+ analogs, 66–79% yields) .

Q. What apoptotic pathways are triggered by this compound in cancer cells?

Methodological Answer:

- Mechanistic Studies:

- Caspase Activation: Perform Western blotting for caspase-3/9 cleavage. Compounds like 3f (GI₅₀ 1.0 µM) induce 2–3-fold increases in activated caspases .

- Cell Cycle Analysis: Flow cytometry (PI staining) reveals G2/M arrest (e.g., 40% cells in G2/M phase at 10 µM) .

- Mitochondrial Pathway: JC-1 staining confirms loss of mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis .

Q. How can computational modeling predict binding affinities of this compound to therapeutic targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Target caspase-3 (PDB: 3DEI) or EGFR kinase (PDB: 1M17).

- The nitro group forms hydrogen bonds with Arg164 (caspase-3), while the thiazole ring π-stacks with Phe256 .

- QSAR Models:

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardization:

- Use identical cell lines (e.g., ATCC-certified HCT-116) and culture conditions (10% FBS, 37°C, 5% CO₂).

- Normalize data to positive controls (e.g., cisplatin for anticancer assays) .

- Meta-Analysis:

Q. What pharmacokinetic properties (ADMET) should be prioritized for preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.